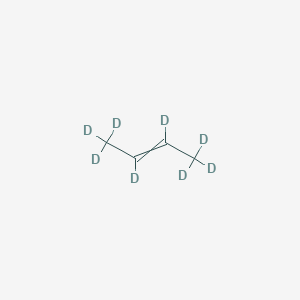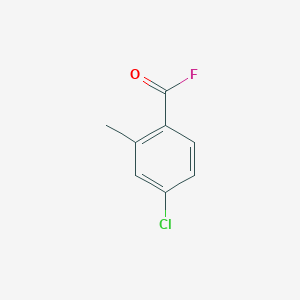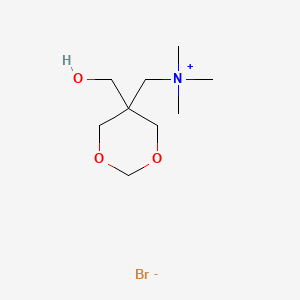
((5-(Hydroxymethyl)-m-dioxan-5-yl)methyl)trimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(hydroxymethyl)-1,3-dioxan-5-yl]methyl-trimethylazanium bromide is a quaternary ammonium compound with a unique structure that includes a dioxane ring and a trimethylazanium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(hydroxymethyl)-1,3-dioxan-5-yl]methyl-trimethylazanium bromide typically involves the reaction of a dioxane derivative with a trimethylamine source in the presence of a bromide ion. The reaction conditions often include:
Solvent: Common solvents used are water or alcohols.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts are generally not required for this reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
[5-(hydroxymethyl)-1,3-dioxan-5-yl]methyl-trimethylazanium bromide undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various quaternary ammonium salts.
Aplicaciones Científicas De Investigación
[5-(hydroxymethyl)-1,3-dioxan-5-yl]methyl-trimethylazanium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of [5-(hydroxymethyl)-1,3-dioxan-5-yl]methyl-trimethylazanium bromide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with specific enzymes and receptors, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
[5-(hydroxymethyl)furan-2-yl]methyl-trimethylazanium bromide: Similar structure but with a furan ring instead of a dioxane ring.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in various chemical syntheses.
Uniqueness
[5-(hydroxymethyl)-1,3-dioxan-5-yl]methyl-trimethylazanium bromide is unique due to its combination of a dioxane ring and a quaternary ammonium group, which imparts specific chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of [5-(hydroxymethyl)-1,3-dioxan-5-yl]methyl-trimethylazanium bromide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
878-62-6 |
|---|---|
Fórmula molecular |
C9H20BrNO3 |
Peso molecular |
270.16 g/mol |
Nombre IUPAC |
[5-(hydroxymethyl)-1,3-dioxan-5-yl]methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C9H20NO3.BrH/c1-10(2,3)4-9(5-11)6-12-8-13-7-9;/h11H,4-8H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
QPZCOIFHUDVBBR-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC1(COCOC1)CO.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


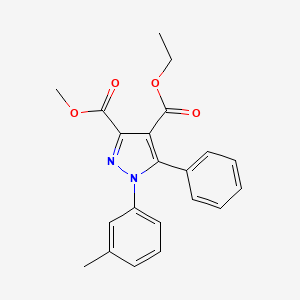
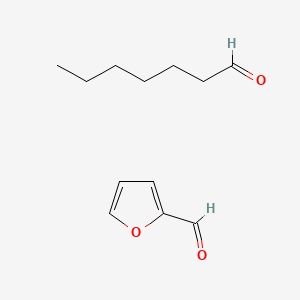

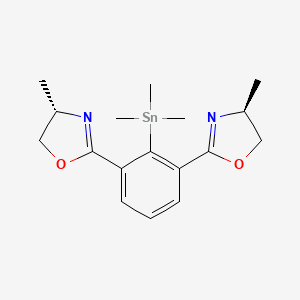

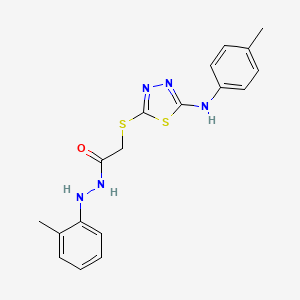
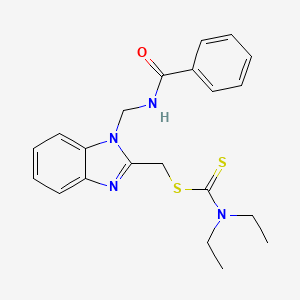
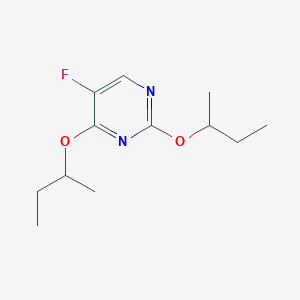
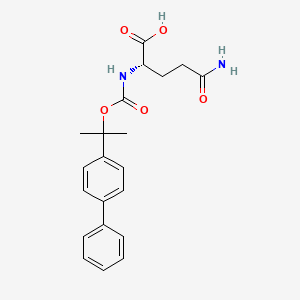
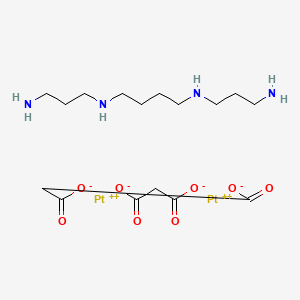
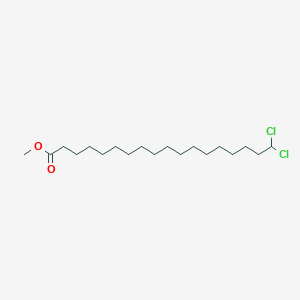
![2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride](/img/structure/B13785268.png)
